molecular formula C6H4BrN3 B582153 3-Bromo-5H-pyrrolo[2,3-B]pyrazine CAS No. 1260665-49-3

3-Bromo-5H-pyrrolo[2,3-B]pyrazine

Cat. No. B582153
CAS RN: 1260665-49-3
M. Wt: 198.023
InChI Key: JOCWQJGZBIFQLM-UHFFFAOYSA-N
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Description

3-Bromo-5H-pyrrolo[2,3-b]pyrazine is a compound with the molecular weight of 198.02 . Its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4BrN3/c7-5-3-9-4-1-2-8-6(4)10-5/h1-3H, (H,8,10) . This indicates the presence of a bromine atom, a pyrrole ring, and a pyrazine ring in the structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 198.02 . Further details about its physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Optoelectronic Material Synthesis : Pyrrolopyrazine derivatives, including 3-Bromo-5H-pyrrolo[2,3-B]pyrazine, are used in the synthesis of organic optoelectronic materials. Efficient methods for synthesizing dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives have been reported, with a focus on regio-selective amination reactions and the study of their optical and thermal properties. These derivatives could be promising materials for optoelectronic applications (Meti, Lee, Yang, & Gong, 2017).

  • Synthetic Chemistry : this compound serves as a precursor in various synthetic chemistry methods. A study reported an efficient one-pot synthesis method for 2-bromo-6-aryl[5H]pyrrolo[2,3-b]pyrazines, expanding the scope to structures that are underrepresented in literature (Simpson et al., 2015).

  • Anti-Inflammatory Pharmaceuticals : Derivatives of Pyrrolo[1,2-a]pyrazine, synthesized from 2-bromo-5-methoxypyrazine, showed moderate in vitro anti-inflammatory effects, suggesting potential use as anti-inflammatory agents (Zhou et al., 2013).

  • Antiproliferative Agents : Pyrrolo[2,3-b]pyrazine derivatives have been synthesized and tested for antiproliferative activity against human tumor cell lines. One such compound exhibited significant antiproliferative activity, hinting at its potential use in cancer treatment (Dubinina et al., 2006).

  • Heterocyclic Compound Synthesis : this compound is also utilized in the synthesis of various heterocyclic compounds. Methods include palladium-catalyzed heteroannulation and cyclization of pyrazinylhydrazones to form 5H-pyrrolo[2,3-b]pyrazines, which have various applications in pharmaceutical chemistry (Hopkins & Collar, 2004, 2005; Clark, Parrick, & Dorgan, 1976).

Future Directions

The future directions for the study of 3-Bromo-5H-pyrrolo[2,3-B]pyrazine and its derivatives could involve further exploration of their biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . Additionally, more research could be conducted to clearly recognize the action mechanisms of pyrrolopyrazine derivatives .

properties

IUPAC Name

3-bromo-5H-pyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-3-9-4-1-2-8-6(4)10-5/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCWQJGZBIFQLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=CN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70725531
Record name 3-Bromo-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260665-49-3
Record name 3-Bromo-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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